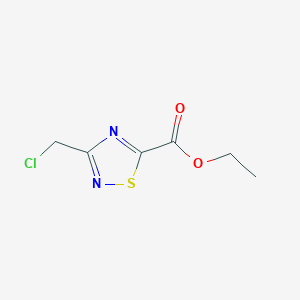

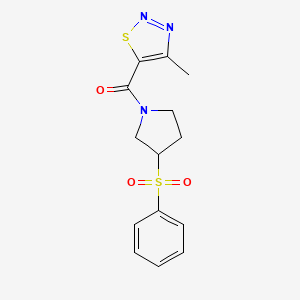

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

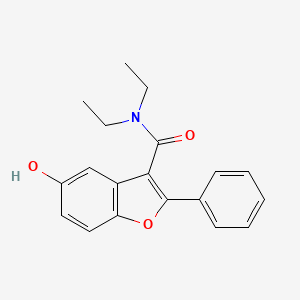

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate is a chemical compound. Based on its name, it likely contains an ethyl group, a chloromethyl group, and a thiadiazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Ethyl 3-(chloromethyl)benzoate are synthesized through various methods . For instance, chloromethyl methyl ether (CMME) is used as an alkylating agent in organic synthesis .Chemical Reactions Analysis

Ethers, a class of compounds to which this compound likely belongs, are known to undergo cleavage of the C–O bond when treated with strong acids . The exact reactions this compound undergoes would depend on its specific structure.Applications De Recherche Scientifique

Chemical Reactions and Synthesis Processes

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate is involved in various chemical reactions and synthesis processes. For example, its reaction with thiourea in dimethylformamide involves an ANRORC rearrangement, leading to the formation of specific formamides (Ledenyova et al., 2018). Additionally, it undergoes unexpected reactions like ring enlargement when reduced with specific agents, such as samarium/iodine (Miyawaki et al., 2004).

Synthesis of Hybrid Molecules

This compound plays a role in synthesizing hybrid molecules containing various acid moieties. These compounds demonstrate biological activities such as antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Auxin Activities and Biological Impact

This compound is utilized in the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. Some synthesized compounds exhibit auxin activities and have shown effects on wheat gemma (Yue et al., 2010).

Use as a Building Block in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry, facilitating the synthesis of biologically relevant molecules (Jakopin, 2018).

Synthesis of Carbamates and Other Derivatives

It is used in the efficient synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, showcasing the versatility of this compound in creating various chemical structures (Lan-qin & Xi-cun, 2004).

Synthesis of Fungicidal Compounds

This compound is also used in the synthesis of fungicidal compounds against major plant diseases, demonstrating its potential in agricultural applications (Chen et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXKAALCBLVOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NS1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2863963.png)

![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2863972.png)

![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)